N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide
Description
"N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide" is a synthetic 1,3,4-oxadiazole derivative characterized by a central oxadiazole ring substituted with a 3,5-dimethoxyphenyl group at position 5 and a benzamide moiety at position 2. The benzamide is further functionalized with an ethanesulfonyl group at the para position. This structure combines aromatic, sulfonamide, and heterocyclic elements, making it a candidate for diverse biological activities, including antimicrobial and enzyme-inhibitory properties.
Properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-4-29(24,25)16-7-5-12(6-8-16)17(23)20-19-22-21-18(28-19)13-9-14(26-2)11-15(10-13)27-3/h5-11H,4H2,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCVSPBFYKDBEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide typically involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
the general principles of large-scale synthesis of 1,3,4-oxadiazoles involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antibacterial and antifungal agent.
Medicine: It is being investigated for its anticancer and antiviral properties.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets. It can inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related 1,3,4-oxadiazole derivatives, emphasizing substituent variations, molecular properties, and reported activities:
Key Findings:
Structural Variations and Activity :
- The target compound shares the 3,5-dimethoxyphenyl group with OZE-II and the azepane-sulfonamide derivative . This substituent may enhance aromatic stacking or hydrogen bonding in target interactions.
- LMM5 and LMM11 differ in their oxadiazole substituents (4-methoxyphenylmethyl and furan-2-yl, respectively) and sulfonamide groups. Both exhibit antifungal activity, suggesting that the oxadiazole core is critical for targeting fungal thioredoxin reductase .
- OZE-II , with a bulkier oxazolidinylsulfonyl group, demonstrates antibacterial activity against S. aureus, highlighting how sulfonamide modifications influence antimicrobial spectrum .
Molecular Properties :
- The target compound ’s ethanesulfonyl group is less sterically hindered than LMM5’s benzyl(methyl)sulfamoyl or OZE-II’s oxazolidinylsulfonyl. This may improve solubility or membrane permeability.
- The azepane-sulfonamide derivative has a higher molecular weight (486.5 vs. ~464.5) and XLogP3 = 2.9, indicating moderate lipophilicity. Similar properties in the target compound could balance bioavailability and target binding.
Biological Implications :
- The absence of a 3,5-dimethoxyphenyl group in LMM5/LMM11 correlates with antifungal rather than antibacterial activity, suggesting substituent-dependent target specificity.
- Ethanesulfonyl’s simplicity compared to methyl(phenyl)sulfamoyl or azepane-sulfonamide may reduce metabolic instability but requires empirical validation.
Biological Activity
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide is a synthetic compound belonging to the oxadiazole class, recognized for its diverse biological activities including anticancer and antimicrobial properties. The unique structural features of this compound contribute to its pharmacological potential.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O3S |
| Molecular Weight | 382.43 g/mol |
| LogP | 2.7 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
The compound features a 1,3,4-oxadiazole ring and a benzamide moiety , which enhance its biological activities.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies on various cancer cell lines have shown that this compound can inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies conducted on human cancer cell lines (e.g., MCF-7 and HeLa) revealed that the compound significantly reduced cell viability with IC50 values ranging from 10 to 20 µM . The mechanism involved the activation of caspase pathways leading to programmed cell death .
Antimicrobial Activity
The oxadiazole derivatives have been noted for their antimicrobial properties. The presence of the oxadiazole ring enhances lipophilicity, facilitating better penetration through cell membranes to reach target sites.
Research Findings:
A study indicated that derivatives of the oxadiazole class showed potent activity against various bacterial strains. For example, compounds with similar structures were identified as effective inhibitors against thymidylate synthase (TS), an important enzyme for DNA synthesis .
The mechanism of action for this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects such as:
- Inhibition of cancer cell growth
- Induction of apoptosis
- Antimicrobial effects through enzyme inhibition
Comparative Analysis with Similar Compounds
This compound can be compared with other oxadiazole derivatives based on their biological activities:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine | Moderate | High |
| 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine | High | Moderate |
| N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol] | Very High | High |
This table illustrates the unique potency of this compound in both anticancer and antimicrobial activities compared to other compounds in its class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
